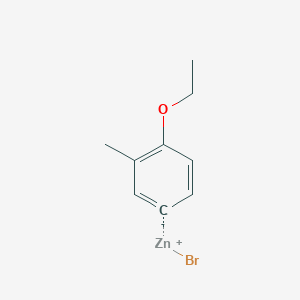

(3-Methyl-4-ethoxyphenyl)Zinc bromide

Description

(3-Methyl-4-ethoxyphenyl)zinc bromide is an organozinc reagent with the chemical formula C₉H₁₁OZnBr. It belongs to the class of aryl zinc halides, which are widely used in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability compared to Grignard or lithium reagents. The compound features a phenyl ring substituted with a methyl group at the 3-position and an ethoxy group at the 4-position, which influence its electronic and steric properties. The ethoxy group (–OCH₂CH₃) is electron-donating via resonance, while the methyl group (–CH₃) provides slight steric hindrance. These substituents collectively modulate the reactivity of the zinc center, making the compound suitable for selective bond-forming reactions in synthetic organic chemistry.

Properties

Molecular Formula |

C9H11BrOZn |

|---|---|

Molecular Weight |

280.5 g/mol |

IUPAC Name |

bromozinc(1+);1-ethoxy-2-methylbenzene-4-ide |

InChI |

InChI=1S/C9H11O.BrH.Zn/c1-3-10-9-7-5-4-6-8(9)2;;/h5-7H,3H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

DMPZKQZFCCTDGM-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=C(C=[C-]C=C1)C.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-4-ethoxyphenyl)zinc bromide typically involves the reaction of (3-methyl-4-ethoxyphenyl)bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

(3-methyl-4-ethoxyphenyl)bromide+Zn→(3-methyl-4-ethoxyphenyl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of (3-methyl-4-ethoxyphenyl)zinc bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the purification of the final product through distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-4-ethoxyphenyl)zinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving (3-methyl-4-ethoxyphenyl)zinc bromide are typically substituted aromatic compounds or coupled products where the phenyl ring is linked to another organic moiety.

Scientific Research Applications

Chemistry

In chemistry, (3-methyl-4-ethoxyphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using (3-methyl-4-ethoxyphenyl)zinc bromide can have significant biological activity. These compounds can be used in drug discovery and development processes.

Industry

In the industrial sector, (3-methyl-4-ethoxyphenyl)zinc bromide is used in the production of fine chemicals and intermediates for various applications, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which (3-methyl-4-ethoxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic attack or oxidative addition, depending on the reaction conditions and the presence of catalysts. The zinc atom plays a crucial role in stabilizing the intermediate and facilitating the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons with Aryl Zinc Bromides

Aryl zinc bromides vary significantly based on substituent patterns. Key comparisons include:

- Electronic Effects : The 4-ethoxy group in (3-Methyl-4-ethoxyphenyl)ZnBr donates electrons via resonance, stabilizing the zinc center and reducing its electrophilicity compared to electron-deficient aryl zinc reagents. This contrasts with (4-methoxyphenyl)ZnBr, where the smaller methoxy group enhances electron density more effectively, accelerating oxidative addition but reducing storage stability .

- Steric Effects: The 3-methyl group introduces minor steric hindrance, which slightly slows reaction kinetics compared to unsubstituted analogs but improves regioselectivity in couplings.

Comparison with Non-Zinc Organometallics

| Compound Type | Example | Reactivity with Electrophiles | Air Sensitivity | Solubility in Ethers |

|---|---|---|---|---|

| Aryl Zinc Bromide | (3-Methyl-4-ethoxyphenyl)ZnBr | Moderate | Low | High |

| Grignard Reagent | PhMgBr | High | Extreme | Moderate |

| Aryl Lithium | PhLi | Very High | Extreme | Low |

- Stability: Organozinc reagents like (3-Methyl-4-ethoxyphenyl)ZnBr are less air- and moisture-sensitive than Grignard or lithium reagents, enabling easier handling.

- Solubility : The ethoxy group enhances solubility in polar solvents like THF, a trait shared with ionic compounds such as 2-[(naphthalen-2-yl)methyl]isothiouronium bromide, where bromide counterions facilitate solvent interactions .

Role of the Bromide Counterion

The bromide ion in (3-Methyl-4-ethoxyphenyl)ZnBr influences aggregation and solubility. Unlike in ionic crystals like 2-[(naphthalen-2-yl)methyl]isothiouronium bromide, where bromide participates in charge-assisted N–H⋯Br hydrogen bonds , the bromide in organozinc compounds primarily serves as a spectator ion, weakly coordinating to the zinc center. This contrasts with chloride analogs, which often form tighter aggregates due to smaller ionic size.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.